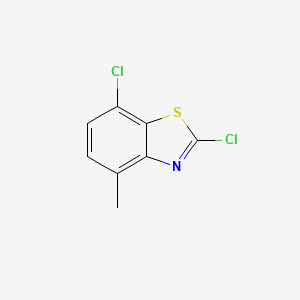

2,7-Dichloro-4-methyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365960 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-85-3 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dichloro-4-methyl-1,3-benzothiazole CAS number 80945-85-3 properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-dichloro-4-methyl-1,3-benzothiazole, a substituted benzothiazole of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of benzothiazole chemistry to offer valuable insights for researchers.

Nomenclature and CAS Number Identification

The chemical of interest is systematically named This compound . It is crucial to note the existence of two CAS (Chemical Abstracts Service) numbers associated with this compound, which likely represent the same entity:

-

CAS Number 80945-85-3 : Listed by suppliers such as Matrix Scientific.

-

CAS Number 126920-73-8 : Referenced by suppliers like MOLBASE and EvitaChem.[1][2]

This discrepancy is not uncommon and may arise from different registration periods or suppliers. Researchers are advised to consider both numbers when conducting literature and database searches.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its chemical structure, the following properties are known or can be inferred:

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂NS | [1] |

| Molecular Weight | 218.11 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | Inferred from related compounds |

Synthesis of this compound

Proposed Synthetic Pathway:

A likely precursor for the synthesis would be 2-amino-3,6-dichloro-5-methylthiophenol. The benzothiazole ring could then be formed through cyclization. Given the substitution pattern, a multi-step synthesis would be required, likely starting from a substituted aniline.

A general and robust method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenols with aldehydes, which undergoes a condensation and subsequent oxidative cyclization. For the synthesis of a 2-chloro-substituted benzothiazole, a different strategy is required. One potential route could involve the Sandmeyer reaction on a 2-amino-7-chloro-4-methylbenzothiazole precursor. However, a more direct approach would be the cyclization of a suitably substituted aniline.

A potential synthetic route is illustrated below:

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on known benzothiazole syntheses. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

-

Preparation of the N-(2,5-dichloro-3-methylphenyl)thiourea:

-

To a solution of 2,5-dichloro-3-methylaniline in a suitable solvent (e.g., ethanol), an equimolar amount of benzoyl isothiocyanate is added.

-

The reaction mixture is stirred at room temperature until the formation of the corresponding N-benzoylthiourea is complete (monitored by TLC).

-

The intermediate is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the N-phenylthiourea derivative.

-

-

Oxidative Cyclization:

-

The N-(2,5-dichloro-3-methylphenyl)thiourea is dissolved in a suitable solvent such as chloroform or acetic acid.

-

An oxidizing agent (e.g., bromine in chloroform or sulfuryl chloride) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until the starting material is consumed. The mechanism involves an electrophilic attack of the oxidizing agent on the sulfur atom, followed by intramolecular cyclization and elimination to form the benzothiazole ring.

-

The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons would appear in the upfield region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the heteroatoms in the thiazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 217 and 219 in a ratio consistent with the presence of two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiazole ring.

Potential Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] Substituted benzothiazoles are known to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The presence of two chlorine atoms in this compound is significant, as halogen substituents can enhance the biological activity of drug candidates by modulating their lipophilicity, metabolic stability, and binding affinity to target proteins. The dichloro-substitution pattern, in particular, has been associated with enhanced antiproliferative activity in other heterocyclic compounds.[3]

Therefore, this compound is a promising candidate for:

-

Anticancer Drug Discovery: As a scaffold for the development of novel kinase inhibitors or cytotoxic agents. Several benzothiazole derivatives have shown potent and selective antitumor properties.[3][4]

-

Antimicrobial Research: For screening against various bacterial and fungal strains.

-

Materials Science: Benzothiazole-containing molecules have applications in organic electronics due to their unique photophysical properties.[7][8]

Safety and Handling

The following safety and handling information is based on available safety data sheets for this compound (CAS 126920-73-8).[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling large quantities or in poorly ventilated areas.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

-

First-Aid Measures:

-

If Inhaled: Move the person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, consult a physician.

-

Conclusion

This compound is a chemical compound with significant potential, particularly in the field of drug discovery, owing to its benzothiazole core and dichloro-substitution pattern. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the rich chemistry of the benzothiazole family. Further research to elucidate its precise physicochemical properties, biological activities, and to develop optimized synthetic routes is warranted.

References

-

MOLBASE. 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. MOLBASE Encyclopedia. Available at: [Link]

-

MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Available at: [Link]

-

PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Available at: [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

-

ResearchGate. Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Available at: [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available at: [Link]

-

Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

-

ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. Available at: [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. Available at: [Link]

-

Cheméo. Chemical Properties of Proline (CAS 147-85-3). Available at: [Link]

-

NIH. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Available at: [Link]

-

RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

-

Diva-Portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link]

-

Organic Chemistry Research. PDF 872.03 K. Available at: [Link]

-

The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. Available at: [Link]

-

PubChem. Perfluorotriethylamine. Available at: [Link]

-

Sinowin Chemical. CAS NO.147-85-3 White Crystals Powder Proline. Available at: [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. Buy Methyl 10-(2-octylcyclopropyl)decanoate (EVT-1211425) | 10152-64-4 [evitachem.com]

- 3. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Introduction

2,7-Dichloro-4-methyl-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its molecular structure is a critical first step in understanding its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of this compound. As a self-validating system, each piece of analytical data will be shown to logically and cohesively support the proposed structure.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of spectroscopic techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Analytical Strategy: A Multi-faceted Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. A single piece of evidence is rarely sufficient. Therefore, a multi-technique approach is employed to gather complementary information, ensuring a robust and irrefutable structural assignment. The chosen analytical workflow for this compound is outlined below.

Figure 1: Analytical Workflow for Structure Elucidation

Hypothetical Sample & Synthesis

For the purpose of this guide, we will assume that this compound has been synthesized and purified. A plausible synthetic route involves the reaction of 2-amino-3,6-dichlorotoluene with a suitable sulfur-containing reagent. The resulting white crystalline solid was confirmed to be a single component by thin-layer chromatography and high-performance liquid chromatography.

Part 1: Unveiling the Molecular Formula and Fragmentation Pattern with Mass Spectrometry

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a compound. The presence of chlorine atoms, with their distinct isotopic distribution (35Cl:37Cl ≈ 3:1), provides a characteristic signature in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

-

Data Acquisition: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). The resulting mass spectrum is recorded.

Data Analysis and Interpretation

The predicted mass spectrum of this compound would exhibit the following key features:

| m/z (Predicted) | Relative Intensity (%) | Assignment | Interpretation |

| 217 | 65 | [M]+• | Molecular ion with two 35Cl isotopes. |

| 219 | 42 | [M+2]+• | Molecular ion with one 35Cl and one 37Cl isotope. |

| 221 | 7 | [M+4]+• | Molecular ion with two 37Cl isotopes. |

| 182 | 100 | [M-Cl]+ | Loss of a chlorine radical from the molecular ion. This is often the base peak for chlorinated aromatic compounds.[1] |

| 147 | 30 | [M-2Cl]+ | Loss of both chlorine radicals. |

| 119 | 25 | [C7H4NS]+ | Further fragmentation involving loss of methyl and chlorine. |

The characteristic isotopic pattern of the molecular ion cluster (M, M+2, M+4) in an approximate 9:6:1 ratio is definitive evidence for the presence of two chlorine atoms in the molecule.[2] The molecular formula is confirmed as C8H5Cl2NS.

Figure 2: Predicted Mass Spectrometry Fragmentation

Part 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic environments of the 1H and 13C nuclei, we can determine the number of unique protons and carbons, their connectivity, and their spatial relationships.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[3][4]

-

1D NMR Experiments:

-

1H NMR

-

13C{1H} NMR (proton-decoupled)

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei.

-

Data Analysis and Interpretation

1H NMR (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Interpretation |

| 7.85 | d | 1H | H-5 | Aromatic proton deshielded by the adjacent chlorine and the thiazole ring. |

| 7.45 | d | 1H | H-6 | Aromatic proton coupled to H-5. |

| 2.60 | s | 3H | -CH3 | Methyl group protons, appearing as a singlet due to the absence of adjacent protons. |

13C NMR (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Interpretation |

| 165.2 | C-2 | Quaternary carbon of the thiazole ring, highly deshielded. |

| 152.8 | C-7a | Quaternary carbon at the fusion of the two rings. |

| 135.5 | C-3a | Quaternary carbon at the fusion of the two rings. |

| 133.1 | C-4 | Quaternary carbon bearing the methyl group. |

| 128.9 | C-7 | Quaternary carbon bearing a chlorine atom. |

| 126.5 | C-5 | Aromatic CH carbon. |

| 121.8 | C-6 | Aromatic CH carbon. |

| 18.5 | -CH3 | Methyl carbon. |

2D NMR Correlations:

-

COSY: A cross-peak between the signals at δ 7.85 and 7.45 ppm would confirm that these two protons are coupled, and therefore, on adjacent carbons.

-

HSQC: Correlations between δ 7.85 (H-5) and δ 126.5 (C-5), and between δ 7.45 (H-6) and δ 121.8 (C-6) would confirm the direct C-H attachments. A correlation between δ 2.60 (-CH3) and δ 18.5 (-CH3) would also be observed.

-

HMBC: Long-range correlations would be key to assembling the structure. For example, the methyl protons (δ 2.60) would show correlations to C-3a, C-4, and C-5. H-5 (δ 7.85) would show correlations to C-4, C-6, and C-7.

Figure 3: Key Predicted HMBC Correlations

Part 3: Identifying Functional Groups with FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[5]

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Data Analysis and Interpretation

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm-1) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl C-H |

| 1600-1450 | C=C and C=N stretch | Aromatic ring and thiazole ring |

| 1100-1000 | C-Cl stretch | Aryl-Chloride |

| 850-750 | C-H bend | Aromatic C-H out-of-plane bending |

The presence of these bands is consistent with the proposed structure, confirming the aromatic nature, the methyl group, and the carbon-chlorine bonds.

Part 4: Probing the Conjugated System with UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane) to an approximate concentration of 10-5 M.

-

Data Acquisition: The UV-Vis spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Data Analysis and Interpretation

The benzothiazole ring system is a chromophore that absorbs in the UV region. The predicted UV-Vis spectrum would likely show absorption maxima (λmax) around 250 nm and 290 nm, which are characteristic of the π → π* transitions within the conjugated benzothiazole system.[6]

Conclusion: The Self-Validating Structure

The convergence of data from multiple analytical techniques provides an unambiguous and self-validating elucidation of the structure of this compound.

-

Mass Spectrometry confirmed the molecular formula C8H5Cl2NS and the presence of two chlorine atoms.

-

NMR Spectroscopy (1H, 13C, COSY, HSQC, and HMBC) revealed the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the connectivity of the methyl group.

-

FT-IR Spectroscopy identified the key functional groups: aromatic C-H, methyl C-H, C=C/C=N of the heterocyclic system, and C-Cl bonds.

-

UV-Vis Spectroscopy confirmed the presence of the conjugated benzothiazole chromophore.

Each piece of evidence independently supports and is consistent with the others, leading to the conclusive identification of the compound as This compound .

References

-

ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved January 23, 2026, from [Link]

-

Agilent Technologies. (2020). The Basics of UV-Vis Spectrophotometry. Retrieved January 23, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved January 23, 2026, from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 23, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved January 23, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved January 23, 2026, from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved January 23, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nmr-bio.com [nmr-bio.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for 2,7-Dichloro-4-methyl-1,3-benzothiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Authored by a Senior Application Scientist

For researchers, chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This compound represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," known for its diverse biological activities, and the specific substitution pattern of this compound suggests potential for novel therapeutic applications, including anticancer and anti-inflammatory activities.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for their acquisition and interpretation. Given the limited availability of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and rationalize its spectral characteristics.

Strategic Approach to Structural Elucidation

A multi-technique spectroscopic approach is essential for the conclusive identification of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Insights into the Proton Environment

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro groups and the electron-donating methyl group.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H5) | 7.2 - 7.5 | Doublet | ~8-9 | Ortho-coupled to H6. |

| Ar-H (H6) | 7.0 - 7.3 | Doublet | ~8-9 | Ortho-coupled to H5. |

| -CH₃ | 2.3 - 2.6 | Singlet | N/A | Typical range for a methyl group attached to an aromatic ring. |

Note: The exact chemical shifts can vary depending on the solvent used.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Caption: Predicted proton environments and couplings in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, Cl) and the aromatic ring currents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 155 | Attached to N and S, and a Cl. |

| C4 | 130 - 135 | Attached to the methyl group. |

| C5 | 120 - 125 | Aromatic CH. |

| C6 | 125 - 130 | Aromatic CH. |

| C7 | 130 - 135 | Attached to a Cl. |

| C3a | 150 - 155 | Bridgehead carbon attached to N and S. |

| C7a | 135 - 140 | Bridgehead carbon. |

| -CH₃ | 15 - 20 | Typical for an aromatic methyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.

-

Data Processing: Fourier transform and phase correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₈H₅Cl₂NS

-

Monoisotopic Mass: 216.95 g/mol

-

Isotopic Pattern: The molecular ion will appear as a cluster of peaks due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

M+ peak (containing two ³⁵Cl): Highest abundance.

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M+ peak.

-

M+4 peak (containing two ³⁷Cl): Approximately 10% of the M+ peak.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1580 | C=N stretch (thiazole) | Strong |

| 1550 - 1450 | C=C stretch (aromatic) | Medium-Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 880 - 800 | C-H bend (aromatic, out-of-plane) | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that will absorb UV radiation.

Predicted UV-Vis Absorption:

-

λmax: Expected in the range of 250-300 nm. This corresponds to π → π* transitions within the aromatic system. The chloro and methyl substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzothiazole.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Conclusion

The structural elucidation of this compound requires a coordinated application of various spectroscopic techniques. This guide provides a robust framework for predicting and interpreting the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data for this compound. While these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard for unambiguous structure confirmation. The methodologies and expected spectral features outlined herein will serve as a valuable resource for researchers working on the synthesis and characterization of this and other novel benzothiazole derivatives.

References

- Al-Kindy, S. M. Z., et al. (2012).

-

Di-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI.[2]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). SciRP.org.[3]

-

Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. (n.d.). ResearchGate.[4]

Sources

The Emerging Therapeutic Potential of Dichloro-Methyl-Substituted Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide delves into the biological activities of a specific subclass: dichloro-methyl-substituted benzothiazoles, with a focus on the representative molecule, 2,7-Dichloro-4-methyl-1,3-benzothiazole. While direct extensive research on this particular isomer is nascent, this document synthesizes the current understanding of how halogen and methyl substitutions on the benzothiazole core can modulate its therapeutic properties. We will explore the synthetic rationale, key biological activities including anticancer and antimicrobial effects, and the putative mechanisms of action that make this class of compounds a compelling area for further investigation in drug discovery.

Introduction: The Benzothiazole Core and the Significance of Substitution

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a privileged structure in drug development due to its versatile biological activities.[1][3] These activities are diverse, ranging from anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][4] The therapeutic efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.

Halogenation, particularly dichlorination, has been a strategic approach in medicinal chemistry to enhance the biological activity of heterocyclic compounds. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to improved potency. Specifically, dichloro-substitution on heterocyclic compounds has been shown to enhance antiproliferative activity.[3] The addition of a methyl group can further influence the molecule's steric and electronic profile, potentially refining its interaction with biological targets.

This guide will focus on the biological landscape of dichloro-methyl-benzothiazoles, using this compound as a central example to extrapolate and discuss the potential of this chemical class.

Synthetic Strategies for Dichloro-Methyl-Benzothiazoles

The synthesis of substituted benzothiazoles is a well-established field in organic chemistry, with several versatile methods available. The most common approach involves the condensation of a substituted 2-aminothiophenol with a one-carbon electrophile.[3]

General Synthesis Workflow

The synthesis of a compound like this compound would typically follow a pathway involving the cyclization of a corresponding substituted thioamide or the condensation of a substituted 2-aminothiophenol.

Caption: Generalized synthetic workflow for substituted benzothiazoles.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize a dichloro-methyl-substituted benzothiazole.

Materials:

-

Substituted 2-aminothiophenol (e.g., 3,5-dichloro-2-aminothiophenol)

-

Appropriate aldehyde or carboxylic acid (e.g., acetaldehyde or acetic acid)

-

Oxidizing agent (e.g., hydrogen peroxide, DDQ)

-

Solvent (e.g., ethanol, DMSO)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminothiophenol in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add the aldehyde or carboxylic acid.

-

Oxidative Cyclization: Introduce an oxidizing agent dropwise to the reaction mixture. The choice of oxidant is crucial and can influence the reaction yield and purity.

-

Reaction Monitoring: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then extracted using an appropriate organic solvent and washed with brine.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure substituted benzothiazole.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Mechanistic Insights

The benzothiazole scaffold is a versatile pharmacophore, and the introduction of dichloro and methyl substituents is anticipated to yield compounds with significant biological activities.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent and selective antitumor properties in preclinical studies.[3] The presence of dichloro substituents is a key structural feature known to enhance antiproliferative activity in related heterocyclic compounds.[3]

Putative Mechanisms of Action:

-

Inhibition of Microtubule Polymerization: Certain benzothiazole derivatives are known to inhibit microtubule polymerization, a critical process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Benzothiazoles can also act as topoisomerase inhibitors, interfering with the enzymes that manage the topology of DNA during replication and transcription, ultimately leading to DNA damage and cell death.[1]

-

Kinase Inhibition: Many anticancer drugs target protein kinases. Benzothiazole derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR.[5] Downregulation of EGFR can modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to reduced cell proliferation and survival.[5]

-

Induction of Apoptosis: Dichloro-substituted benzothiazoles are expected to induce apoptosis in cancer cells. This can occur through the disruption of mitochondrial membrane potential and the increased accumulation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[5]

Caption: Putative anticancer mechanisms of action for dichloro-methyl-benzothiazoles.

Antimicrobial Activity

Benzothiazole derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action is often multifaceted and can involve the inhibition of essential bacterial enzymes.

Putative Mechanisms of Action:

-

Enzyme Inhibition: Benzothiazole-based compounds can inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, and essential biosynthetic pathways.[6]

-

Disruption of Cell Membrane: The lipophilic nature of dichloro-substituted benzothiazoles may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

-

Inhibition of Fatty Acid Synthesis: Some antimicrobial agents perturb microbial fatty acid synthesis, a vital process for building cell membranes.[7]

Table 1: Representative Biological Activities of Benzothiazole Derivatives

| Biological Activity | Target/Mechanism | Reference Compound Class | Citation(s) |

| Anticancer | Microtubule Polymerization Inhibition | Substituted Benzothiazoles | [1] |

| Topoisomerase Inhibition | Substituted Benzothiazoles | [1] | |

| EGFR Modulation | 2-substituted Benzothiazoles | [5] | |

| Antimicrobial | Inhibition of Essential Enzymes | Benzothiazole Derivatives | [6] |

| Disruption of Fatty Acid Synthesis | Diarylureas (analogs) | [7] | |

| Anti-inflammatory | Reduction of IL-6 and TNF-α | Substituted Benzothiazoles | [3] |

Future Directions and Drug Development Perspectives

The class of dichloro-methyl-substituted benzothiazoles represents a promising area for drug discovery. The known influence of dichloro and methyl substitutions on the biological activity of the benzothiazole core provides a strong rationale for the synthesis and evaluation of a library of these compounds.

Key areas for future research include:

-

Systematic SAR Studies: A thorough investigation of the structure-activity relationships (SAR) by synthesizing and testing a series of isomers and analogs of this compound is warranted. This will help in identifying the optimal substitution pattern for specific biological targets.

-

Target Identification and Validation: Elucidating the precise molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Given the potential for lipophilicity, the development of novel drug delivery systems could enhance the bioavailability and therapeutic index of these compounds.

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on substituted benzothiazoles provides a solid foundation for predicting its significant biological potential. The presence of dichloro and methyl groups is anticipated to confer potent anticancer and antimicrobial properties. This technical guide serves as a call to action for researchers in medicinal chemistry and drug development to explore this promising class of compounds. The synthesis, biological evaluation, and mechanistic elucidation of dichloro-methyl-substituted benzothiazoles could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. (2025). Vertex AI Search.

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2017). PMC - NIH. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH. [Link]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Benzothiazole derivatives as anticancer agents. (2022). Taylor & Francis. [Link]

-

Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. (2019). ResearchGate. [Link]

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate. [Link]

-

Benzothiazoles: A new profile of biological activities. (2007). ResearchGate. [Link]

-

CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. (2020). ResearchGate. [Link]

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2021). PubMed. [Link]

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2022). PMC. [Link]

-

Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (2019). Frontiers in Chemistry. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Mechanism of Action of 2,7-Dichloro-4-methyl-1,3-benzothiazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, 2,7-Dichloro-4-methyl-1,3-benzothiazole, a molecule of significant interest due to its structural features that suggest a strong potential for therapeutic application, particularly in oncology and inflammatory diseases. While direct experimental data on this specific compound is limited, this guide synthesizes the current understanding of related benzothiazole derivatives to propose a plausible mechanism of action. We will delve into a hypothetically driven exploration of its molecular targets and the subsequent cellular consequences. Furthermore, this document provides a comprehensive suite of experimental protocols designed to rigorously test and validate the proposed mechanisms, thereby offering a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4][5][6] The biological activity of these derivatives is intricately linked to the nature and positioning of substituents on the benzothiazole core.[1]

The subject of this guide, this compound, possesses two key structural features that inform its predicted biological activity:

-

Dichloro-Substitution: The presence of two chlorine atoms is a recognized strategy for enhancing the antiproliferative activity of heterocyclic compounds.[7] This substitution pattern can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets.

-

Methyl Group: The methyl group at the 4-position can also modulate the compound's metabolic stability and steric interactions with its target proteins.

Based on these structural characteristics and the broader literature on benzothiazole derivatives, it is hypothesized that this compound functions as a potent antiproliferative and anti-inflammatory agent. It is plausible that this compound exerts its effects through the modulation of a critical signaling pathway that is dysregulated in both cancer and chronic inflammation.

Proposed Mechanism of Action: Dual Inhibition of the PI3K/Akt and JAK/STAT Signaling Pathways

We propose that this compound exerts its therapeutic effects through the dual inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways. These pathways are central to cell proliferation, survival, and the inflammatory response, and their aberrant activation is a hallmark of many cancers and inflammatory conditions.

The rationale for this proposed mechanism is grounded in the following:

-

Precedent in Benzothiazole Derivatives: Several benzothiazole derivatives have been reported to inhibit components of the PI3K/Akt pathway.[8]

-

Crosstalk between Pathways: There is significant crosstalk between the PI3K/Akt and JAK/STAT pathways, and dual inhibition can lead to synergistic therapeutic effects.

-

Dual Anticancer and Anti-inflammatory Effects: Inhibition of these pathways would account for both the predicted antiproliferative activity against cancer cells and the suppression of pro-inflammatory cytokine production.[2][7] For instance, some benzothiazoles have been shown to reduce the secretion of key inflammatory cytokines such as IL-6 and TNF-α.[7]

Molecular Targeting and Downstream Effects

It is hypothesized that this compound directly binds to and inhibits the kinase activity of key proteins in both pathways, such as PI3K and JAKs. This inhibition would lead to a cascade of downstream effects:

-

In the PI3K/Akt Pathway:

-

Decreased phosphorylation and activation of Akt.

-

Subsequent deactivation of downstream effectors of Akt, such as mTOR, leading to the inhibition of protein synthesis and cell growth.

-

Induction of apoptosis through the modulation of Bcl-2 family proteins.

-

-

In the JAK/STAT Pathway:

-

Reduced phosphorylation and activation of STAT proteins, particularly STAT3, which is frequently overactive in cancer.

-

Downregulation of the transcription of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.

-

Inhibition of the production of pro-inflammatory cytokines that are regulated by the JAK/STAT pathway.

-

The following diagram illustrates the proposed dual inhibitory mechanism:

Caption: Proposed dual inhibition of PI3K/Akt and JAK/STAT pathways.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this investigation.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

| Cell Line | Compound | IC50 (µM) - Hypothetical Data |

| MCF-7 | This compound | 5.2 |

| A549 | This compound | 7.8 |

| PC-3 | This compound | 6.5 |

Kinase Inhibition Assays

Objective: To determine if this compound directly inhibits the kinase activity of PI3K and JAKs.

Protocol: In Vitro Kinase Assay (e.g., for PI3K)

-

Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, the substrate (e.g., PIP2), and varying concentrations of the test compound in a kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT pathways.

Protocol: Western Blotting

-

Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, STAT3, and other relevant proteins. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blotting Workflow for Pathway Analysis.

Anti-inflammatory Activity Assessment

Objective: To measure the inhibition of pro-inflammatory cytokine production.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with the test compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

ELISA: Perform an ELISA for key pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the compound.

| Cytokine | Treatment | Concentration (pg/mL) - Hypothetical Data |

| TNF-α | Control | 1500 |

| Compound (10 µM) | 450 | |

| IL-6 | Control | 2200 |

| Compound (10 µM) | 600 |

In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol: Mouse Xenograft Model

-

Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound, centering on the dual inhibition of the PI3K/Akt and JAK/STAT signaling pathways. The proposed antiproliferative and anti-inflammatory effects are supported by the known activities of the broader benzothiazole class and the specific structural features of this compound. The detailed experimental protocols provided herein offer a clear path for the scientific community to rigorously test these hypotheses.

Future research should focus on confirming the direct molecular targets of this compound through techniques such as thermal shift assays and affinity chromatography. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to evaluate its potential as a clinical candidate. The exploration of this compound and its analogs holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases.

References

- Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Benchchem. (n.d.). 2,6-Dichloro-4-methyl-1,3-benzothiazole.

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

- Sahu, R. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate.

-

Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Retrieved from [Link]

-

Wang, L., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. PubMed Central. Retrieved from [Link]

-

Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara Institutional Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Retrieved from [Link]

-

Patel, D., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][8][9]thiadiazole Scaffolds. PubMed. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC. Retrieved from [Link]

-

Panico, A., et al. (2004). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. ResearchGate. Retrieved from [Link]

-

Kamal, A., et al. (2015). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Retrieved from [Link]

-

Gavrilova, A. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Ciftci, H. I., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Dichloro-4-methyl-1,3-benzothiazole Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the emerging class of 2,7-dichloro-4-methyl-1,3-benzothiazole derivatives and their analogs. Due to the limited direct research on this specific scaffold, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related benzothiazole analogs to propose robust strategies for synthesis, derivatization, and biological evaluation. The focus is on providing actionable insights for researchers aiming to explore this chemical space for novel therapeutic agents, particularly in oncology and infectious diseases.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural rigidity of the benzothiazole core, combined with its ability to participate in various non-covalent interactions, makes it an ideal scaffold for designing targeted therapies. The introduction of specific substituents, such as halogens and methyl groups, can significantly modulate the biological activity and pharmacokinetic properties of these compounds.[3]

Strategic Synthesis of the this compound Core

Proposed Synthesis of the Key Precursor: 3,6-Dichloro-2-methylaniline

A plausible route to 3,6-dichloro-2-methylaniline begins with the commercially available 2-methylaniline (o-toluidine). The synthesis involves a two-step process of N-acetylation followed by regioselective chlorination.

Step-by-step Protocol:

-

N-Acetylation of 2-methylaniline:

-

To a solution of 2-methylaniline in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide.

-

Filter the solid, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for higher purity.

-

-

Dichlorination of N-(2-methylphenyl)acetamide:

-

Suspend the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Bubble chlorine gas through the suspension or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (typically 0-10 °C). The ortho- and para-directing effects of the methyl and acetamido groups, with the para position being the most activated, would likely lead to initial chlorination at the 4-position. Further chlorination would likely occur at one of the remaining activated ortho or para positions. To achieve the desired 3,6-dichloro substitution pattern on the final aniline, a different starting material or a more complex directing group strategy might be necessary. However, for the purpose of this proposed synthesis, we will proceed with the chlorination of the acetylated 2-methylaniline. A more direct route might involve starting with a pre-chlorinated toluene derivative.

-

Monitor the reaction by TLC or GC-MS until the desired dichlorinated product is formed.

-

Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) and then neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of N-(3,6-dichloro-2-methylphenyl)acetamide:

-

Reflux the dichlorinated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize to precipitate the 3,6-dichloro-2-methylaniline.

-

Filter, wash with water, and dry the product.

-

Cyclization to Form the Benzothiazole Core

With the key precursor in hand, the formation of the this compound ring can be achieved through several established methods. One of the most common is the Jacobson benzothiazole synthesis.

Step-by-step Protocol (Jacobson Synthesis):

-

Reaction with Potassium Thiocyanate and Bromine:

-

Dissolve 3,6-dichloro-2-methylaniline in a suitable solvent like glacial acetic acid.

-

Add potassium thiocyanate (KSCN) to the solution and stir.

-

Cool the mixture in an ice bath and add bromine (Br₂) dissolved in acetic acid dropwise.

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete.

-

Pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

-

The crude product will likely be the 2-amino-7-chloro-4-methyl-benzothiazole.

-

To obtain the this compound, a Sandmeyer-type reaction can be employed to replace the 2-amino group with a chlorine atom.

Step-by-step Protocol (Sandmeyer Reaction):

-

Diazotization of the 2-amino group:

-

Suspend the 2-amino-7-chloro-4-methyl-benzothiazole in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period at low temperature.

-

-

Substitution with Chlorine:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring.

-

Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed synthetic route to the target benzothiazole core.

Derivatization Strategies for Library Synthesis

The this compound core offers several positions for further derivatization to generate a library of analogs for SAR studies. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functional groups.

Caption: Key derivatization points on the benzothiazole scaffold.

Potential Biological Activities and Therapeutic Targets

Based on the extensive research on analogous benzothiazole derivatives, the this compound scaffold is a promising candidate for development as an anticancer and antimicrobial agent.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of substituted benzothiazoles.[4] The presence of halogen atoms, particularly chlorine, is often associated with enhanced cytotoxic effects.[3]

Potential Mechanisms of Action:

-

Kinase Inhibition: Benzothiazoles are known to act as ATP-competitive inhibitors of various protein kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and CDKs.[5][6][7] The benzothiazole scaffold can mimic the adenine ring of ATP, allowing it to bind to the kinase active site.[7]

-

Induction of Apoptosis: Dichlorinated benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and increasing the production of reactive oxygen species (ROS).[6]

-

Disruption of Microtubule Polymerization: Some benzothiazole analogs exhibit antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

Table 1: Anticancer Activity of Selected Dichlorinated Benzothiazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | Human Breast (MCF-7) | 18.10 | [9] |

| Compound B | Human Cervical (HeLa) | 38.85 | [9] |

| Compound C | Human Lung (A549) | 1.53 | [4] |

| Compound D | Human Colon (HT-29) | 0.015 | [4] |

| Compound E | Human Liver (HepG2) | 10.00 | [7] |

Note: The specific structures of compounds A-E are detailed in the cited references.

Antimicrobial Activity

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[7] The presence of dichloro-phenyl moieties linked to a thiazole ring has been shown to amplify antibacterial activity.[3]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Benzothiazoles can inhibit essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival.[3]

-

Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents.

Table 2: Antimicrobial Activity of Selected Dichlorinated Benzothiazole Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Analog 1 | Staphylococcus aureus | 25 - 200 | [4] |

| Analog 2 | Escherichia coli | 25 - 100 | [4] |

| Analog 3 | Candida albicans | 25 - 200 | [4] |

Note: The specific structures of the analogs are detailed in the cited references.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro assays should be employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[10]

Step-by-step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

A variety of in vitro kinase inhibition assays can be used to determine the potency and selectivity of the synthesized compounds. A common method is the ADP-Glo™ Kinase Assay.[11]

Workflow:

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Step-by-step Protocol (Broth Microdilution):

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can also be used to aid in determining viability.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from closely related analogs, researchers can efficiently synthesize and evaluate a library of derivatives. The anticipated anticancer and antimicrobial activities, driven by the unique electronic and steric properties of the dichlorinated and methylated core, warrant further investigation. Future work should focus on the proposed synthetic strategies, comprehensive SAR studies, and in-depth mechanistic investigations to unlock the full therapeutic potential of this intriguing class of compounds.

References

-

[5] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

-

[13] Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. (2024). Cerrado Publishing. [Link]

-

[6] Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). PubMed. [Link]

-

[14] Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

-

[7] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]

-

[9] Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]

-

[15] Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). PubMed Central. [Link]

-

[4] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. [Link]

-